4-Tert-butylphenylmagnesium bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;tert-butylbenzene;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWSITPEDQPZNZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404829 | |
| Record name | 4-tert-Butylphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63488-10-8 | |
| Record name | 4-tert-Butylphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Methodological Advancements in 4 Tert Butylphenylmagnesium Bromide Preparation
Classical Grignard Reagent Formation Protocols
The traditional and most common method for preparing 4-tert-butylphenylmagnesium bromide involves the direct reaction of an aryl halide with magnesium metal. This process, while well-established, requires careful control of various parameters to ensure a successful and high-yielding reaction.
Reaction of 4-tert-Butylbromobenzene with Magnesium Metal
The fundamental approach to synthesizing this compound is the reaction between 4-tert-butylbromobenzene and magnesium turnings. wikipedia.org This reaction is typically carried out in an ethereal solvent under anhydrous conditions.
The choice of solvent is critical in the formation of Grignard reagents as it solvates the magnesium center, influencing the reagent's reactivity and stability. wikipedia.org
Diethyl Ether: Historically, diethyl ether has been a common solvent for Grignard reagent preparation. libretexts.org It effectively solvates the magnesium, but its low boiling point can be a limitation for reactions requiring higher temperatures. Commercial solutions of this compound are available at a concentration of 2.0 M in diethyl ether. sigmaaldrich.com
Tetrahydrofuran (B95107) (THF): THF is another widely used solvent and is often preferred over diethyl ether due to its higher boiling point and better solvating ability for many organomagnesium compounds. wikipedia.orgsigmaaldrich.com This allows for a wider range of reaction temperatures. This compound is commercially available as a 0.5 M solution in THF. sigmaaldrich.com
2-Methyltetrahydrofuran (2-MeTHF): This solvent is considered a greener alternative to THF. Its higher boiling point and lower miscibility with water can simplify work-up procedures.
The solvent plays a crucial role in the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.org Ethereal solvents like diethyl ether and THF stabilize the monomeric RMgX species. wikipedia.org
| Solvent | Typical Concentration | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | 2.0 M sigmaaldrich.com | 34.6 | Traditional solvent, lower boiling point. |
| Tetrahydrofuran (THF) | 0.5 M sigmaaldrich.com | 66 | Higher boiling point, good solvating ability. wikipedia.orgsigmaaldrich.com |
| 2-Methyltetrahydrofuran | - | 80 | Greener alternative, higher boiling point. |
Successful Grignard reagent formation is highly dependent on the reaction conditions.
Temperature Control: The initiation of the Grignard reaction is often exothermic and may require initial heating. libretexts.org Once the reaction starts, it may need to be cooled to maintain a controlled rate and prevent side reactions. The reactivity of Grignard reagents is highly temperature-dependent. harvard.edu
Inert Atmosphere: Grignard reagents are sensitive to both oxygen and moisture. libretexts.orgorgsyn.org Therefore, the reaction must be carried out under an inert atmosphere, typically nitrogen or argon, to prevent the degradation of the reagent. orgsyn.org
Magnesium Activation: A common challenge in Grignard synthesis is the initiation of the reaction, often due to a passivating oxide layer on the magnesium surface. Several methods can be used to activate the magnesium:
Mechanical Stirring: Vigorous stirring can help to break up the oxide layer and expose fresh magnesium surface.
Chemical Activation: The addition of a small amount of an activating agent, such as iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent, can help to initiate the reaction. alfredstate.edu The activator cleans the magnesium surface and facilitates the initial insertion of magnesium into the carbon-halogen bond.
Optimization of Synthetic Parameters for Enhanced Yield and Purity
To maximize the yield and purity of this compound, several parameters can be optimized. The slow, dropwise addition of the 4-tert-butylbromobenzene solution to the magnesium suspension helps to control the exothermic reaction and prevent the formation of byproducts from Wurtz-type coupling. orgsyn.org Maintaining a gentle reflux during the addition can also be beneficial. After the addition is complete, a period of heating under reflux can help to ensure the reaction goes to completion. chemicalbook.com The quality of the magnesium turnings is also important; fresh, finely divided magnesium generally provides better results.
Transmetallation Strategies for this compound Generation
Transmetallation offers an alternative route to Grignard reagents, particularly for substrates with functional groups that are incompatible with classical Grignard formation conditions.
Magnesium-Halogen Exchange Methodologies
Magnesium-halogen exchange involves the reaction of an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride or bromide. harvard.edu This method is particularly useful for preparing functionalized Grignard reagents that cannot be synthesized by the direct reaction with magnesium. harvard.edu
The general scheme for this exchange is: R-X + R'-MgX' ⇌ R-MgX' + R'-X
This equilibrium is driven towards the formation of the more stable Grignard reagent. In the context of this compound, while direct synthesis is common, magnesium-halogen exchange could be employed, especially in complex molecular settings. The choice of the exchange reagent is crucial; isopropylmagnesium halides are often used because the resulting isopropyl halide is volatile and can be removed, and the formation of the new Grignard reagent is often efficient at low temperatures. harvard.edu The reaction rate is influenced by the nature of the halide, with iodides reacting faster than bromides. harvard.edu
| Parameter | Classical Grignard Formation | Magnesium-Halogen Exchange |
| Starting Materials | 4-tert-butylbromobenzene, Magnesium metal wikipedia.org | 4-tert-butylbromobenzene, Alkylmagnesium halide (e.g., i-PrMgCl) harvard.edu |
| Key Advantage | Direct, well-established method. | High functional group tolerance. harvard.edu |
| Common Solvents | Diethyl ether, THF sigmaaldrich.comsigmaaldrich.com | THF harvard.edu |
| Initiation | Often requires activation (e.g., iodine, heating). alfredstate.edu | Generally proceeds without an induction period. |
Precursor Design and Conditions for Efficient Transmetallation
The primary and most direct precursor for the synthesis of this compound is 1-bromo-4-tert-butylbenzene (B1210543). sigmaaldrich.com This aryl halide is commercially available and serves as the starting point for the Grignard reaction. The formation of the Grignard reagent occurs through the reaction of 1-bromo-4-tert-butylbenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). acs.orglibretexts.org
The efficiency of this process, a form of oxidative addition, is contingent on several factors. The magnesium metal must be highly activated, which is often achieved by crushing the metal in a dry reaction vessel to expose a fresh, unoxidized surface. libretexts.org The use of a small initiating crystal of iodine can also facilitate the reaction's start. aroonchande.com Maintaining anhydrous (water-free) conditions is critical, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of the undesired side-product, tert-butylbenzene. acs.orglibretexts.org
While the direct reaction with magnesium is the standard method, the concept of transmetallation, the exchange of a metal between organic groups, is a broader strategy in organometallic chemistry. In some syntheses, an organolithium compound is first prepared and then reacted with a magnesium salt. For instance, 1-bromo-4-tert-butylbenzene can undergo a lithium-bromide exchange with reagents like n-butyllithium or tert-butyllithium (B1211817) to form 4-tert-butylphenyllithium. sigmaaldrich.com This intermediate could then theoretically be reacted with a magnesium bromide salt to yield this compound. However, for this specific Grignard reagent, the direct synthesis from the aryl bromide and magnesium remains the most straightforward and commonly employed method.
General conditions for the formation of arylmagnesium halides involve the slow addition of the aryl halide solution to a suspension of magnesium turnings in the ether solvent. The reaction is exothermic and may require initial gentle heating to commence, after which the rate is controlled by the addition of the halide. libretexts.orgaroonchande.com
Table 1: Key Precursors and Reagents
| Compound Name | Role in Synthesis |
| 1-Bromo-4-tert-butylbenzene | Primary precursor (aryl halide) |
| Magnesium | Metal reagent for Grignard formation |
| Diethyl ether | Anhydrous solvent |
| Tetrahydrofuran (THF) | Anhydrous solvent |
| Iodine | Initiator |
Scalability and Industrial Production Methodologies
The large-scale industrial production of Grignard reagents like this compound presents significant safety and consistency challenges. The initiation of the Grignard reaction can be unpredictable on a large scale, potentially leading to a dangerous accumulation of unreacted aryl halide followed by a sudden, highly exothermic reaction. google.com
To mitigate these risks, several industrial methodologies have been developed. One approach involves the addition of a small amount of pre-synthesized Grignard reagent to the main batch to ensure a smooth and immediate initiation of the reaction. google.com This technique bypasses the often-unpredictable induction period.
Furthermore, advancements in chemical engineering have led to the development of continuous flow reactor systems for the synthesis of Grignard reagents. researchgate.net These systems offer several advantages over traditional batch processing, including:
Improved Safety: The small reaction volume at any given time minimizes the risk of thermal runaway. youtube.com
Consistent Quality: Continuous processing allows for tighter control over reaction parameters, leading to a more consistent product quality and potentially reducing the formation of byproducts like biphenyl (B1667301), which can arise from the reaction between the Grignard reagent and unreacted aryl halide. libretexts.orgresearchgate.net
Enhanced Efficiency: Continuous flow reactors can be more efficient, with the potential for full conversion of the halide in a single pass through the reactor. researchgate.net
These continuous flow setups often utilize a packed-bed column of magnesium metal through which the aryl halide solution is passed. researchgate.net The design of these reactors focuses on efficient heat exchange to manage the exothermic nature of the reaction. youtube.com
Table 2: Comparison of Production Methodologies
| Methodology | Advantages | Disadvantages |
| Batch Processing | Simpler setup for smaller scales. | Risk of thermal runaway, batch-to-batch variability. google.comresearchgate.net |
| Batch with Initiator | Improved safety by eliminating the induction period. google.com | Still a batch process with inherent limitations. |
| Continuous Flow | Enhanced safety, consistent product quality, high efficiency. researchgate.netyoutube.com | Higher initial capital investment for equipment. |
Fundamental Principles of 4 Tert Butylphenylmagnesium Bromide Reactivity
Nucleophilic Character and Organometallic Bonding Analysis
The reactivity of 4-tert-butylphenylmagnesium bromide stems from the nature of its carbon-magnesium bond. Organometallic compounds are those that contain at least one direct bond between a carbon atom and a metal. bethunecollege.ac.inchemicalnote.com The C-Mg bond in a Grignard reagent is covalent but highly polarized. fiveable.melibretexts.orgcsbsju.edu Magnesium is significantly less electronegative than carbon, causing the bonding electrons to be drawn towards the carbon atom. This polarization results in a partial negative charge (δ-) on the carbon atom and a partial positive charge (δ+) on the magnesium atom. libretexts.orgcsbsju.edu
This accumulation of negative charge on the carbon atom makes it a potent nucleophile, meaning it is an electron-pair donor that seeks out positively charged or electron-deficient centers in other molecules. byjus.comlibretexts.orgmasterorganicchemistry.com Consequently, Grignard reagents are also strong bases, as they readily react with acidic protons found in substances like water, alcohols, or carboxylic acids. libretexts.orgmasterorganicchemistry.com
Analysis of the electronic structure of magnesium-carbon bonds indicates a significant degree of ionic character. cdnsciencepub.com In solution, Grignard reagents can exist in a complex equilibrium, known as the Schlenk equilibrium, involving various monomeric, dimeric, and polymeric species. acs.org The solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), plays a crucial role by coordinating to the magnesium atom, which helps to stabilize the reagent and enhance its reactivity. libretexts.org
Role of the Carbon-Magnesium Bond in Chemical Transformations
The carbon-magnesium bond is the linchpin of Grignard reagent reactivity, enabling the formation of new carbon-carbon bonds, a fundamental process in synthetic organic chemistry. byjus.comfiveable.me The creation of the C-Mg bond effectively reverses the normal polarity of the carbon atom in the starting material, a phenomenon known as "umpolung". bethunecollege.ac.incsbsju.edu In the precursor, 1-bromo-4-tert-butylbenzene (B1210543), the carbon atom bonded to the electronegative bromine is electrophilic (δ+). After reacting with magnesium, this same carbon atom becomes nucleophilic (δ-). bethunecollege.ac.incsbsju.edu
This nucleophilic carbon can then attack a wide range of electrophiles. A classic example is the reaction with a carbonyl group in an aldehyde or ketone. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon, leading to the formation of a new C-C bond and, after an acidic workup, an alcohol. byjus.comfiveable.meorganic-chemistry.org Due to the high reactivity of the C-Mg bond with acidic protons, all Grignard reactions must be performed under strictly anhydrous (dry) conditions to prevent the reagent from being destroyed by water. fiveable.melibretexts.org
Steric and Electronic Influences of the 4-Tert-butyl Substituent on Reaction Pathways
The 4-tert-butyl group, while not directly participating in the bond to magnesium, exerts significant electronic and steric effects that modulate the reactivity of the molecule.
The tert-butyl group is recognized as an electron-donating group. varsitytutors.com This effect is primarily transmitted through the sigma bond framework of the molecule, an inductive effect (+I). stackexchange.comstackexchange.com The sp³ hybridized carbon atoms of the tert-butyl group donate electron density to the sp² hybridized carbons of the phenyl ring. stackexchange.com
| Compound | Relative Rate |
|---|---|
| Benzene (B151609) | 1 |
| Toluene | 24 |
| t-Butylbenzene | 15.7 |
This table shows that the tert-butyl group activates the benzene ring towards electrophilic attack, though slightly less so than a methyl group. stackexchange.com
The tert-butyl group is notably large and bulky. varsitytutors.comucla.edu This steric hindrance, or spatial obstruction, can significantly affect the course of a reaction. stackexchange.comlibretexts.org The bulky nature of the 4-tert-butylphenyl group can impede its approach to a sterically congested electrophilic center. stackexchange.comlibretexts.org For instance, when reacting with a ketone that has large substituents near the carbonyl carbon, the reaction rate may be slowed, or alternative reaction pathways may become more favorable. organic-chemistry.orglibretexts.org
With highly hindered ketones, Grignard reagents may act as a base, abstracting a proton from the α-carbon to form an enolate, rather than adding to the carbonyl group. organic-chemistry.org Steric hindrance also influences selectivity. In reactions involving substitution on an aromatic ring, the bulky tert-butyl group can direct incoming groups away from the adjacent (ortho) positions, favoring reaction at the less hindered para position. varsitytutors.comstackexchange.com This control over reaction pathways makes the steric properties of the tert-butyl group a useful tool in directing the outcomes of organic syntheses.
Applications of 4 Tert Butylphenylmagnesium Bromide in Advanced Organic Synthesis
Carbon-Carbon Bond Forming Reactions
The paramount application of 4-tert-butylphenylmagnesium bromide is the construction of carbon-carbon bonds, a fundamental operation in the assembly of complex organic molecules. The reagent provides a 4-tert-butylphenyl carbanion equivalent, which can react with a variety of electrophilic carbon centers.
Nucleophilic Additions to Electrophilic Substrates
As a potent nucleophile, this compound readily attacks electron-deficient carbon atoms. This classical Grignard reactivity is a cornerstone of its synthetic utility, enabling the direct introduction of the bulky 4-tert-butylphenyl group into a target molecule.
The addition of Grignard reagents to the carbonyl group (C=O) of aldehydes and ketones is a canonical method for alcohol synthesis. The nucleophilic carbon of this compound attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.
The reaction with aldehydes produces secondary alcohols, while reaction with ketones yields tertiary alcohols. For instance, the reaction with formaldehyde (B43269) would yield (4-tert-butylphenyl)methanol (a primary alcohol), reaction with other aldehydes like acetaldehyde (B116499) yields a secondary alcohol such as 1-(4-tert-butylphenyl)ethanol, and reaction with a ketone like acetone (B3395972) produces the tertiary alcohol 2-(4-tert-butylphenyl)propan-2-ol. This method offers a straightforward and efficient route to a diverse range of 4-tert-butylphenyl-substituted alcohols.
Table 1: Synthesis of Alcohols via Nucleophilic Addition to Carbonyls
| Electrophile (Carbonyl Compound) | Product (After Acidic Workup) | Product Class |
| Acetaldehyde | 1-(4-tert-butylphenyl)ethanol | Secondary Alcohol |
| Acetone | 2-(4-tert-butylphenyl)propan-2-ol | Tertiary Alcohol |
| Cyclohexanone | 1-(4-tert-butylphenyl)cyclohexan-1-ol | Tertiary Alcohol |
| Benzophenone | (4-tert-butylphenyl)diphenylmethanol | Tertiary Alcohol |
Beyond simple aldehydes and ketones, this compound can add to other electrophilic substrates. For example, it can react with esters. In this case, the Grignard reagent adds twice to the ester carbonyl. The initial addition forms a ketone intermediate, which is typically more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly adds to this ketone, resulting in a tertiary alcohol where two of the alkyl/aryl groups attached to the alcohol carbon originate from the Grignard reagent.
Another important class of electrophiles is nitriles (R-C≡N). The addition of this compound to a nitrile forms an imine intermediate after the initial nucleophilic attack. Subsequent hydrolysis of this imine yields a ketone, providing a valuable synthetic route to 4-tert-butylphenyl ketones.
Transition Metal-Catalyzed Cross-Coupling Reactions
In addition to its classical nucleophilic addition chemistry, this compound is an important coupling partner in transition metal-catalyzed reactions. These modern methods have revolutionized the synthesis of biaryl compounds and other complex architectures.
Palladium catalysts are exceptionally effective in promoting the cross-coupling of organometallic reagents with organic halides. These reactions provide a powerful means of forming C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
While the Suzuki-Miyaura reaction classically involves the coupling of an organoboron compound with an organohalide, related palladium-catalyzed cross-coupling reactions can utilize Grignard reagents. The Kumada coupling, for instance, directly couples a Grignard reagent with an organic halide under palladium or nickel catalysis. This reaction achieves the same fundamental bond formation as the Suzuki reaction—the joining of two organic fragments via a new carbon-carbon bond.
In this context, this compound can be coupled with various aryl or vinyl halides in the presence of a suitable palladium catalyst, such as those containing bulky phosphine (B1218219) ligands like tri-tert-butylphosphine. In some procedures, the reactivity of the Grignard reagent is modulated by transmetalation with a zinc salt (e.g., zinc bromide), leading to a more tolerant organozinc reagent that then undergoes a palladium-catalyzed Negishi-type coupling. organic-chemistry.orgnih.gov These methods provide robust and high-yielding pathways to substituted biaryl compounds that would be difficult to access otherwise. organic-chemistry.org The choice of catalyst, ligands, and additives is crucial for achieving high efficiency and selectivity in these transformations. organic-chemistry.org
Table 2: Palladium-Catalyzed Cross-Coupling of this compound
| Coupling Partner (Aryl Halide) | Catalyst System | Product | Reference |
| 4-Bromoanisole | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | 4-tert-Butyl-4'-methoxybiphenyl | organic-chemistry.org |
| Methyl 4-bromobenzoate | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | Methyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate | organic-chemistry.org |
| 2-Bromopyridine | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | 2-(4-tert-Butylphenyl)pyridine | organic-chemistry.org |
Iron-Catalyzed Cross-Coupling Reactions (e.g., with Allylic Bromides)
Iron catalysts have emerged as a more economical and environmentally friendly alternative to precious metal catalysts like palladium. Iron-catalyzed cross-coupling reactions of Grignard reagents, including this compound, with organic halides have been developed.
A notable application is the coupling with allylic bromides. These reactions proceed through a proposed mechanism involving the formation of an iron-ate complex, which then undergoes reductive elimination to form the desired product. The use of iron catalysts often provides different selectivity compared to palladium and can be advantageous for specific synthetic targets. Mechanistic studies using density functional theory (DFT) have been employed to understand the catalytic cycle of these iron-catalyzed reactions. pku.edu.cn
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are also effective for cross-coupling reactions involving this compound. sigmaaldrich.com Nickel catalysis offers a cost-effective alternative to palladium and can exhibit unique reactivity. These reactions are used to create C-C bonds and are compatible with a variety of substrates. scholaris.ca For instance, nickel-catalyzed couplings of this compound with aryl and vinyl halides have been reported. sigmaaldrich.com Recent advancements have also explored the use of nickel in photoredox-catalyzed cross-couplings, where visible light is used to drive the catalytic cycle, often with the assistance of a bifunctional additive like tert-butylamine. chemrxiv.orgchemrxiv.org
Table 2: Nickel-Catalyzed Cross-Coupling of this compound
| Electrophile | Catalyst System | Product |
| Aryl Chloride | NiCl₂(dppp) | 4-Aryl-tert-butylbenzene |
| Vinyl Phosphate | Ni(cod)₂ / Ligand | 4-Vinyl-tert-butylbenzene |
| Aryl Iodide | NiBr₂·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridine | 4,4'-Di-tert-butylbiphenyl |
Chromium-Catalyzed Coupling Reactions (e.g., C(aryl)–SMe bonds)
Chromium catalysis offers another avenue for cross-coupling reactions, particularly for the formation of carbon-sulfur bonds. While less common than palladium or nickel, chromium catalysts have been shown to be effective in specific transformations. For example, chromium-catalyzed coupling reactions can be employed to form C(aryl)–SMe bonds, providing a route to aryl methyl thioethers. The reaction of this compound with a suitable sulfur electrophile in the presence of a chromium catalyst would lead to the formation of 4-tert-butylphenyl methyl sulfide.
Synthesis of Polyaromatic Hydrocarbons and Biphenyl (B1667301) Derivatives (e.g., 4,4'-Di-tert-Butylbiphenyl, Heptazethrene derivatives)
This compound is a key building block in the synthesis of larger aromatic systems, including polyaromatic hydrocarbons (PAHs) and biphenyl derivatives.
The synthesis of 4,4'-di-tert-butylbiphenyl can be achieved through the nickel- or palladium-catalyzed homocoupling of this compound or its cross-coupling with 4-tert-butylbromobenzene. The bulky tert-butyl groups in this molecule influence its physical properties, such as solubility and packing in the solid state.
Furthermore, this Grignard reagent is instrumental in the synthesis of more complex PAHs, such as derivatives of heptazethrene . These large, conjugated systems are of interest for their potential applications in organic electronics. The synthesis of heptazethrene derivatives often involves the construction of a large polycyclic aromatic core, where 4-tert-butylphenyl groups are introduced to enhance solubility and control the electronic properties of the final molecule. The Grignard reagent is typically added to a suitable electrophilic precursor of the heptazethrene core.
Carbon-Heteroatom Bond Forming Reactions
The versatility of this compound extends beyond the formation of carbon-carbon bonds. It is also a valuable reagent for creating bonds between carbon and various heteroatoms, a critical step in the synthesis of a wide array of functionalized organic molecules.
Formation of Carbon-Nitrogen Bonds (e.g., Anilines via Oxaziridines)
The synthesis of anilines, which are precursors to a vast number of dyes, pharmaceuticals, and agrochemicals, can be achieved using this compound. A key method involves the reaction of the Grignard reagent with an oxaziridine (B8769555). nih.gov Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom. wikipedia.org Specifically, N-sulfonyloxaziridines can act as electrophilic nitrogen sources. orgsyn.org The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the nitrogen atom of the oxaziridine ring, followed by workup to yield the corresponding aniline (B41778). This method offers an alternative to traditional aniline syntheses, such as the reduction of nitroarenes. youtube.com
Formation of Carbon-Oxygen Bonds (e.g., Phenols via Oxaziridines)
Similar to the formation of C-N bonds, this compound can be used to synthesize phenols. The reaction with an oxaziridine, in this case, results in the formation of a carbon-oxygen bond. orgsyn.org The Grignard reagent attacks the electrophilic oxygen of the oxaziridine, leading to the formation of an O-magnesium bromide intermediate, which upon acidic workup, yields the corresponding 4-tert-butylphenol. unacademy.com This method provides a valuable route to phenols, which are important industrial chemicals and synthetic intermediates. libretexts.org Another approach involves the reaction of the Grignard reagent with a trialkyl borate (B1201080) followed by oxidative workup to produce the phenol. stackexchange.comechemi.com
Formation of Carbon-Sulfur and Carbon-Selenium Bonds (e.g., Bis(4-tert-butylphenyl) diselenide)
The nucleophilic character of this compound allows for its reaction with elemental sulfur and selenium to form the corresponding thiols and selenols, respectively. These can be further oxidized to form disulfides and diselenides. For example, the reaction of this compound with selenium powder, followed by an oxidative workup, yields bis(4-tert-butylphenyl) diselenide. This class of organoselenium compounds is of interest in materials science and as intermediates in organic synthesis.
Reactions with Main Group Element Halides (e.g., Bismuth, Lead)
This compound reacts with halides of main group elements, such as bismuth and lead, to form organometallic compounds. For instance, the reaction with bismuth trichloride (B1173362) can yield tris(4-tert-butylphenyl)bismuth. These organobismuth compounds have applications in organic synthesis, for example, as catalysts or as reagents for arylation reactions. Similarly, reactions with lead halides can produce organolead compounds, although their use has diminished due to environmental concerns.
Synthesis of Diaryl Sulfinilimine
Diaryl sulfinilimines are a class of compounds containing a sulfur-nitrogen double bond, which are useful as chiral auxiliaries and synthetic intermediates. This compound can be employed in their synthesis. The reaction typically involves the treatment of a sulfinyl chloride with two equivalents of the Grignard reagent. The first equivalent displaces the chloride to form a sulfoxide, and the second equivalent reacts further to generate the diaryl sulfinilimine.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Linear Formula | (CH3)3CC6H4MgBr sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 63488-10-8 sigmaaldrich.comsigmaaldrich.comindiamart.com |
| Molecular Weight | 237.42 g/mol sigmaaldrich.comsigmaaldrich.com |
| Form | Liquid sigmaaldrich.comindiamart.com |
| Concentration | 0.5 M in THF or 2.0 M in diethyl ether sigmaaldrich.comsigmaaldrich.com |
| Density | 0.952 g/mL at 25 °C (in THF) or 1.065 g/mL at 25 °C (in diethyl ether) sigmaaldrich.comsigmaaldrich.com |
Table 2: Applications in Synthesis
| Reaction Type | Product Class | Example Reactant |
| Carbon-Nitrogen Bond Formation | Anilines | Oxaziridines orgsyn.org |
| Carbon-Oxygen Bond Formation | Phenols | Oxaziridines orgsyn.org, Trialkyl borates stackexchange.comechemi.com |
| Carbon-Sulfur Bond Formation | Thiophenols/Disulfides | Elemental Sulfur |
| Carbon-Selenium Bond Formation | Selenophenols/Diselenides | Elemental Selenium |
| Reactions with Main Group Halides | Organometallic Compounds | Bismuth trichloride, Lead halides |
| Sulfinilimine Synthesis | Diaryl Sulfinilimines | Sulfinyl chlorides |
Mechanistic Investigations and Theoretical Studies of 4 Tert Butylphenylmagnesium Bromide Reactions
Quantum-Chemical Approaches to Grignard Reaction Mechanisms (e.g., Cluster Models, Transition State Analysis)
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of Grignard reactions. For aryl Grignard reagents, these studies often employ cluster models, where the magnesium center is coordinated by solvent molecules (typically ethers like THF or diethyl ether) to simulate the reaction environment more accurately.
Theoretical studies on simpler systems like phenylmagnesium bromide suggest that the reaction with a carbonyl compound, for instance, can proceed through a four-centered transition state. In this concerted mechanism, the aryl group's carbon atom forms a bond with the carbonyl carbon, while the magnesium atom coordinates to the carbonyl oxygen. For 4-tert-butylphenylmagnesium bromide, the bulky tert-butyl group, being para to the reaction center, is not expected to sterically hinder this fundamental pathway significantly, but it can influence the electronic properties of the aromatic ring.
Transition state analysis helps in understanding the energy barriers of these processes. It is generally accepted that dimeric forms of Grignar d reagents can also be reactive, and computational models have been developed to explore reaction pathways involving these more complex aggregates. researchgate.net However, specific transition state analyses for reactions involving this compound are not prominently featured in the literature.
Computational Modeling of Reaction Pathways and Energy Profiles
Computational modeling allows for the mapping of entire reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products. These energy profiles provide quantitative insights into reaction feasibility and selectivity. For a reaction of this compound, a typical computational workflow would involve:
Modeling the Reactant: Defining the structure of the Grignard reagent, often as a solvated monomer or dimer.
Locating the Transition State: Identifying the highest energy point along the reaction coordinate for key steps like C-C bond formation.
Characterizing Intermediates and Products: Calculating the structures and energies of any intermediates and the final product complex.
These calculations can differentiate between competing mechanisms, such as a polar (nucleophilic addition) pathway versus a single-electron transfer (SET) pathway. The likelihood of a SET mechanism can increase with certain substrates, but for many standard reactions of aryl Grignards, the polar mechanism is considered predominant. The electronic effect of the para-tert-butyl group would be a parameter in such models, though detailed energy profiles specific to this reagent are not readily found.
Elucidation of Catalyst and Ligand Effects in Cross-Coupling Processes
This compound can be used in transition-metal-catalyzed cross-coupling reactions, such as Kumada coupling. In these reactions, a catalyst, typically a nickel or palladium complex, facilitates the formation of a new carbon-carbon bond between the Grignard reagent and an organic halide.
The role of the catalyst and its associated ligands is crucial for the reaction's efficiency and selectivity. Computational studies in this area focus on the elementary steps of the catalytic cycle:
Oxidative Addition: The organic halide adds to the low-valent metal center.
Transmetalation: The aryl group (4-tert-butylphenyl) is transferred from the magnesium to the metal catalyst.
Reductive Elimination: The two coupled organic fragments are expelled from the metal center, regenerating the catalyst.
Ligands, often bulky phosphines or N-heterocyclic carbenes (NHCs), play a critical role by modulating the steric and electronic properties of the metal center, thereby influencing the rates of these elementary steps. nih.gov While the general principles are well-understood, specific computational studies detailing the influence of various ligands on the transmetalation and reductive elimination steps involving this compound are sparse.
Table 1: General Ligand Classes and Their Effects in Cross-Coupling
| Ligand Class | General Effect | Relevance to this compound |
| Bulky, electron-rich phosphines (e.g., Buchwald-type) | Promote oxidative addition and reductive elimination. | Likely to be effective in promoting cross-coupling reactions involving this reagent. |
| N-Heterocyclic Carbenes (NHCs) | Form very stable metal complexes; can enhance catalyst longevity. | Can be used to create robust catalysts for couplings with this Grignard reagent. |
Solvent Effects on Reaction Kinetics and Stereoselectivity
The solvent is not merely a medium for the reaction but an active participant, particularly in Grignard reactions. Ethereal solvents like THF and diethyl ether stabilize the Grignard reagent by coordinating to the electron-deficient magnesium center. This solvation affects the structure of the reagent in solution (the position of the Schlenk equilibrium) and its reactivity. rsc.org
The polarity and coordinating ability of the solvent can have a significant impact on reaction rates. Furthermore, in stereoselective reactions, the solvent can influence the organization of the transition state, thereby affecting the stereochemical outcome. Studies have shown that changes in solvent can lead to different diastereomeric or enantiomeric ratios. This is often attributed to the formation of different reactive solute-solvent clusters, each leading to a distinct, stereoselective transition state. rsc.org While these general principles apply, specific kinetic data and detailed studies on how various solvents modulate the stereoselectivity of reactions with this compound are not well-documented.
Studies on Diastereoselectivity and Enantioselectivity in Chiral Synthesis
When a Grignard reagent like this compound adds to a chiral substrate, such as a ketone or imine containing a stereocenter, the formation of a new stereocenter can occur with a preference for one diastereomer over another. This diastereoselectivity is typically rationalized using models like the Felkin-Anh model for 1,2-additions to chiral carbonyls. These models predict the favored direction of nucleophilic attack based on steric and electronic interactions in the transition state.
For enantioselective synthesis, a prochiral substrate is reacted with the Grignard reagent in the presence of a chiral ligand or auxiliary. The chiral modifier coordinates to the reagent or substrate, creating a chiral environment that biases the reaction to favor one enantiomer of the product. While there are numerous examples of diastereoselective and enantioselective additions using Grignard reagents, specific, in-depth mechanistic studies detailing the transition states and origins of selectivity for reactions involving this compound are not common in the literature. One study describes a highly diastereoselective four-component reaction involving vinyl magnesium bromide and chiral N-tert-butanesulfinyl imines, illustrating the principles of achieving high stereocontrol with Grignard-type reagents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
